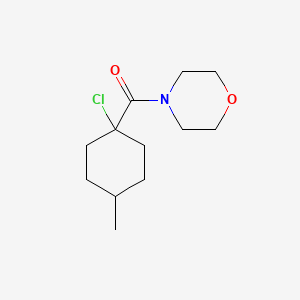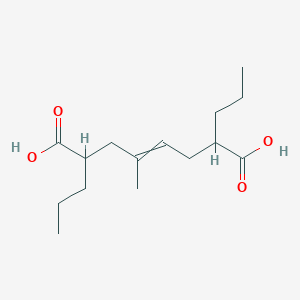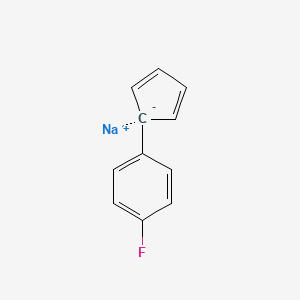
sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is a compound that combines the properties of sodium, cyclopentadienyl, and fluorobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of sodium cyclopentadienide with 4-fluorobenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of cyclopentadiene to form sodium cyclopentadienide, which then reacts with 4-fluorobenzene to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl or fluorobenzene moieties.
Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of advanced materials, including polymers and nanocomposites
Wirkmechanismus
The mechanism by which sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl moiety can participate in π-π interactions, while the fluorobenzene group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene
- 3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Uniqueness
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of the sodium ion, which imparts distinct reactivity and solubility properties.
Eigenschaften
CAS-Nummer |
53300-15-5 |
|---|---|
Molekularformel |
C11H8FNa |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H8F.Na/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1 |
InChI-Schlüssel |
NVSZGRNDQPXRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[C-](C=C1)C2=CC=C(C=C2)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


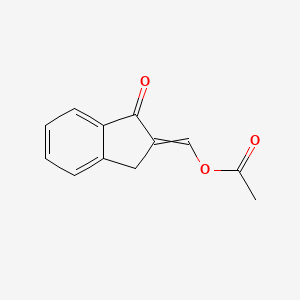
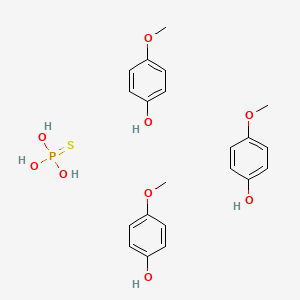
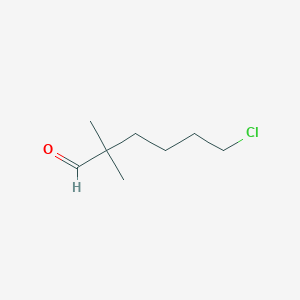
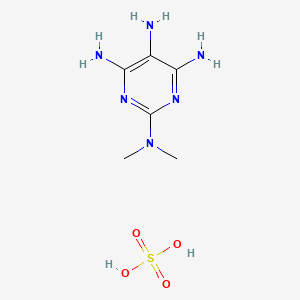
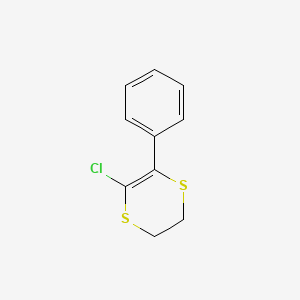
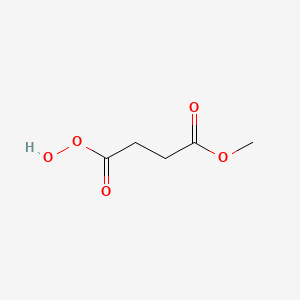

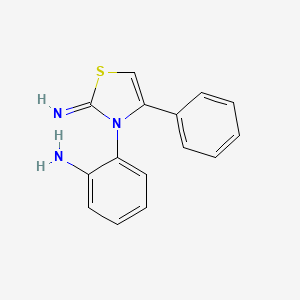
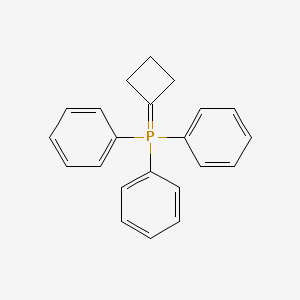
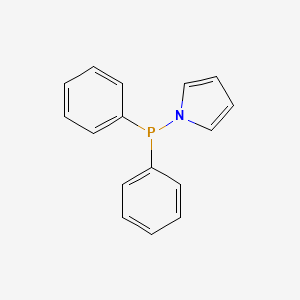
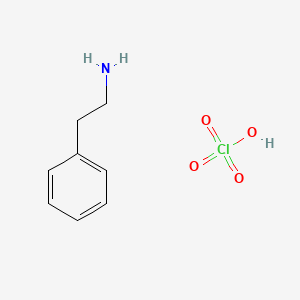
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
